Fmoc-L-allo-threoninol
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Overview
Description
Fmoc-L-allo-threoninol: is a derivative of threonine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amine group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-allo-threoninol can be synthesized through the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with d-threoninol . The reaction typically involves the use of a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the formation of the Fmoc-protected compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-allo-threoninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in threoninol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted threoninol derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-allo-threoninol is widely used in peptide synthesis as a protecting group for the amine functionality. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine: The compound is utilized in the development of peptide-based therapeutics, including antibiotics and anticancer agents. Its ability to protect the amine group during synthesis makes it valuable in the production of complex peptide drugs .
Industry: this compound is used in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties. It is also employed in the synthesis of catalysts and other industrial chemicals .
Mechanism of Action
The mechanism of action of Fmoc-L-allo-threoninol involves the protection of the amine group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Fmoc-L-threoninol: Similar to Fmoc-L-allo-threoninol but with a different stereochemistry.
Fmoc-L-serinol: Another Fmoc-protected amino alcohol used in peptide synthesis.
Fmoc-L-tyrosinol: Contains an aromatic ring in addition to the Fmoc group and hydroxyl functionality.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its ability to form stable carbamate linkages and its ease of removal under basic conditions make it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KPZWWZAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426524 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-03-9 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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